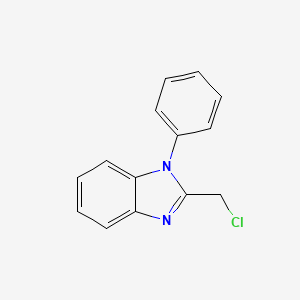

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBCMJTBPLYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604133 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94937-86-7 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Translational Research:should the Compound Demonstrate Significant In Vitro Activity and a Favorable Preliminary Toxicity Profile, Preclinical Studies in Animal Models Would Be the Next Logical Step.ijpsjournal.comthese Investigations Would Aim to Assess Its Efficacy, Pharmacokinetics, and Safety, Providing the Necessary Data to Evaluate Its Potential for Clinical Development. the Development of Derivatives with Improved Lipophilicity and Membrane Penetration Could Be a Key Strategy to Enhance Its Therapeutic Potential.nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Time-Dependent DFT (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It allows for the calculation of electronic absorption spectra, providing insights into the nature of electronic transitions.

For benzimidazole (B57391) derivatives, TD-DFT calculations have been successfully employed to assign the electronic transitions observed in UV-Vis spectra. In a study on the related compound 2-chloromethyl-1H-benzimidazole hydrochloride, TD-DFT calculations were performed using the B3LYP functional with a 6-31G(d) basis set. nih.gov This level of theory helps in understanding how the molecule absorbs light and transitions to an excited state. The calculations can determine the oscillator strengths and the specific molecular orbitals involved in each transition, typically corresponding to π → π* and n → π* transitions within the benzimidazole core and its substituents. These theoretical assignments are crucial for interpreting experimental spectroscopic data accurately. nih.gov

Table 1: Representative Data from TD-DFT Analysis of Benzimidazole Derivatives

| Parameter | Description | Typical Finding for Benzimidazole Core |

| Calculated λmax (nm) | The calculated wavelength of maximum absorption. | Correlates with experimental UV-Vis spectra, often within a small margin of error. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | Higher values indicate more intense absorption bands. |

| Major Contributions | The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO). | Typically involves π → π* transitions of the conjugated benzimidazole system. |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | Provides a quantitative measure of the electronic transition energy. |

Note: This table represents the type of data generated from TD-DFT studies on benzimidazole compounds.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The biological activity and solid-state structure of benzimidazole compounds are heavily influenced by intermolecular and intramolecular non-covalent interactions. Computational methods are essential for identifying and quantifying these forces.

Key non-covalent interactions in benzimidazole derivatives include hydrogen bonds, π–π stacking, and C–H⋯π interactions. nih.govresearchgate.net In the crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, intermolecular hydrogen bonds are observed to form an infinite chain structure. nih.gov For other substituted benzimidazoles, Hirshfeld surface analysis has been used to visualize and quantify these interactions. For instance, in a phenol-substituted benzimidazole, the surface coverage corresponding to H⋯O and H⋯N interactions was found to be 16.0% and 5.9%, respectively. nih.gov The analysis also revealed weaker C—H⋯π interactions. nih.gov Theoretical tools such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) plots are used to further characterize and estimate the strength of these bonds. nih.govmdpi.com

Table 2: Common Non-Covalent Interactions in Benzimidazole Derivatives

| Interaction Type | Description | Significance |

| N–H···N/O Hydrogen Bond | A hydrogen bond involving the imidazole nitrogen atoms. | Crucial for forming supramolecular assemblies and for binding to biological targets. nih.govnih.gov |

| C–H···π Interaction | A weak hydrogen bond between a C-H group and the π-system of the aromatic rings. | Contributes to the stability of the crystal packing and ligand-protein complexes. nih.gov |

| π–π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Important for molecular self-assembly and interaction with biological macromolecules like DNA. researchgate.net |

| Halogen Bonding | A non-covalent interaction involving the chlorine atom of the chloromethyl group. | Can influence binding affinity and specificity with protein targets. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.

Derivatives of 2-phenyl-1H-benzimidazole and related structures have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various therapeutic targets. nih.govresearchgate.netbiointerfaceresearch.com These targets include protein kinases (e.g., Aurora B, CDK4/CycD1, Casein kinase-2), the fat mass and obesity-associated protein (FTO), and dihydrofolate reductase (DHFR). researchgate.netnih.govresearchgate.netnih.govnih.gov For example, docking studies of 2-phenylbenzimidazole (B57529) against a protein kinase target revealed a strong binding energy of -8.2 kcal/mol. researchgate.netnih.gov In another study, 6-chloro-2-phenyl-1H-benzimidazole was identified as an inhibitor of the FTO protein with an IC50 value of 24.65 μM, with the chlorine atom being crucial for binding. nih.gov Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netsemanticscholar.org

Table 3: Selected Molecular Docking Results for Benzimidazole Derivatives

| Ligand/Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) / IC50 | Key Interacting Residues (Example) |

| 2-Phenylbenzimidazole | Protein Kinase | -8.2 | - |

| 6-Chloro-2-phenyl-1H-benzimidazole | FTO Protein | 24.65 μM (IC50) | - |

| Benzimidazole-thiadiazole derivative (from 2-chloromethyl-1H-benzimidazole) | Casein Kinase-2 (CK2) | -8.61 | - |

| 1-Benzyl-2-phenyl-1H-benzimidazole derivative | Antihypertensive Protein (4XX3) | -9.2 to -10.0 | - |

Note: This table compiles data from studies on various benzimidazole derivatives to illustrate the application and findings of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are fundamental to ligand-based drug design, where new molecules are designed based on the properties of known active compounds, especially when the 3D structure of the target receptor is unknown.

A QSAR study was conducted on a series of 2-(substituted phenyl)-1H-benzimidazoles to understand the structural requirements for their antimicrobial activity. nih.gov The investigation revealed that the biological activity was significantly correlated with specific molecular descriptors. nih.gov The most influential descriptors were the dipole moment (μ), the logarithm of the octanol-water partition coefficient (logP), and the second-order molecular connectivity index (²χ). nih.gov These findings indicate that both electronic properties (dipole moment) and physicochemical properties (lipophilicity, molecular shape) are critical for the antimicrobial action of these compounds. This information is invaluable for ligand-based drug design, guiding the synthesis of new derivatives, such as those based on the 2-(Chloromethyl)-1-phenyl-1H-benzimidazole scaffold, with potentially enhanced activity. nih.gov

Table 4: Key Descriptors in QSAR Models for 2-Phenyl-1H-Benzimidazole Derivatives

| Molecular Descriptor | Symbol | Importance in QSAR Model | Implication for Drug Design |

| Dipole Moment | μ | Significant correlation with activity. | Modifying substituents to alter the overall dipole moment can tune biological activity. |

| LogP | logP | Important for describing lipophilicity and membrane permeability. | Optimizing logP is crucial for achieving favorable pharmacokinetic properties. |

| Molecular Connectivity Index (Second Order) | ²χ | Relates to the branching and shape of the molecule. | Indicates that the topology and steric features of the molecule are key to its interaction with the target. |

Source: Data derived from QSAR studies on 2-(substituted phenyl)-1H-benzimidazoles. nih.gov

Advanced Research Applications in Medicinal Chemistry

Development of Antifungal Agents Based on the Benzimidazole (B57391) Core

The structural framework of benzimidazole is a cornerstone in the development of new antifungal drugs. nih.gov Derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole have shown considerable activity against a variety of pathogenic fungi. ijpsjournal.comresearchgate.net

Derivatives of 2-(chloromethyl)-1H-benzimidazole have been rigorously tested for their ability to inhibit the growth of pathogenic fungi. In one study, novel derivatives were synthesized and screened for antifungal activity against Candida albicans, a common cause of fungal infections in humans. researchgate.net One of the synthesized compounds, designated VMKP 8, demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net

Further research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed moderate antifungal activities toward both Candida albicans and Aspergillus niger, with reported MIC values of 64 µg/mL for several compounds in the series. nih.gov

The scope of antifungal testing for these derivatives extends beyond human pathogens to include phytopathogenic fungi, which cause diseases in plants. A broad series of 35 different benzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole were evaluated. nih.gov Specific derivatives showed strong and, in some cases, superior activity compared to commercial fungicides. For instance, compound 4m was a potent inhibitor of Fusarium solani and Colletotrichum gloeosporioides, while compound 5b was particularly effective against C. gloeosporioides. nih.gov

Interactive Table: Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | Measurement | Value (µg/mL) | Reference |

| VMKP 8 | Candida albicans | MIC | 12.5 | researchgate.net |

| Derivative 2g | Candida albicans | MIC | 64 | nih.gov |

| Derivative 2g | Aspergillus niger | MIC | 64 | nih.gov |

| Compound 4m | Colletotrichum gloeosporioides | IC₅₀ | 20.76 | nih.gov |

| Compound 4m | Alternaria solani | IC₅₀ | 27.58 | nih.gov |

| Compound 4m | Fusarium solani | IC₅₀ | 18.60 | nih.gov |

| Compound 5b | Colletotrichum gloeosporioides | IC₅₀ | 11.38 | nih.gov |

| Compound 7f | Botrytis cinerea | IC₅₀ | 13.36 | nih.gov |

The precise antifungal mechanism of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole itself is not fully elucidated in the reviewed literature, but the mechanisms of the broader benzimidazole class are well-documented. A primary mode of action for many antifungal benzimidazoles is the disruption of microtubule assembly in fungal cells by binding to β-tubulin. This action halts cell division and leads to fungal cell death.

Furthermore, certain benzimidazole derivatives are known to interact directly with fungal DNA. researchgate.net Studies on novel benzimidazole-derived complexes have shown they can bind to calf thymus DNA (CT-DNA), often through an intercalative mode where the compound inserts itself between the base pairs of the DNA helix. nih.govresearchgate.net This binding can block DNA replication, leading to powerful antimicrobial effects. researchgate.netresearchgate.net Other related benzimidazole-triazole hybrids have been found to target and inhibit lanosterol (B1674476) 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. acs.org

Exploration in Anticancer and Antitumor Therapeutics

The benzimidazole scaffold is a promising framework for the development of new anticancer drugs. nih.govmdpi.com Derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and evaluated for their ability to kill or inhibit the growth of various cancer cells. zenodo.org

A variety of derivatives based on the 2-phenyl-1H-benzimidazole structure have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. In one study, N-alkylated derivatives were tested, with compound 2g showing the most effective antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Another derivative in a related series, compound 3d, exhibited an IC₅₀ value of 40.83 μM. nih.gov

Broader studies on related benzimidazole structures have confirmed their cytotoxic potential across a wide range of cancers. For example, certain derivatives have shown remarkable cell death percentages against cell lines for renal cancer, prostate cancer, and breast cancer. mdpi.com Other related compounds have been found to be highly cytotoxic against human lung adenocarcinoma (A549) cells, particularly under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.gov

Interactive Table: Cytotoxic Activity of Related Benzimidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Measurement | Value (µM) | Reference |

| N-alkylated benzimidazole (3d) | MDA-MB-231 (Breast) | IC₅₀ | 40.83 | nih.gov |

| N-alkylated benzimidazole (1e) | MDA-MB-231 (Breast) | IC₅₀ | 21.93 | nih.gov |

| Benzimidazole-carbohydrazide (4) | Various (4 cell lines) | GI₅₀ | 1.20 | mdpi.com |

| Fluoro-substituted benzimidazole (ORT14) | MCF7 (Breast) | IC₅₀ | 1.01 | acgpubs.org |

| Fluoro-substituted benzimidazole (ORT15) | A549 (Lung) | IC₅₀ | 1.03 | acgpubs.org |

| Benzimidazole acrylonitrile (B1666552) (64) | K562 (Leukemia) | IC₅₀ | 0.08 | mdpi.com |

The anticancer effects of benzimidazole derivatives are attributed to several molecular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. nih.gov Research has shown these compounds can trigger apoptosis through multiple pathways. One established mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cell's cytoplasm. nih.gov This event initiates a cascade of caspase enzymes (such as caspase-3 and caspase-7), which are the executioners of apoptosis. nih.govnih.gov

Another significant antiproliferative mechanism is the inhibition of tubulin polymerization. mdpi.com Similar to their antifungal action, these compounds can bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules. This interference with the cellular skeleton arrests the cell cycle, typically in the G2/M phase, prevents cell division, and ultimately leads to apoptosis. nih.govmdpi.com

Additionally, some benzimidazole derivatives have been found to act as inhibitors of crucial enzymes involved in cancer cell growth and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). nih.govmdpi.com Molecular docking studies have shown that these compounds can fit into the active sites of these enzymes, blocking their function and thereby suppressing cancer cell proliferation. nih.gov

Investigation as Antibacterial and Antimicrobial Compounds

In addition to their antifungal and anticancer potential, derivatives of 2-(chloromethyl)-1H-benzimidazole have been investigated for their effectiveness against bacterial pathogens. ijpsjournal.comnih.gov The core structure has been modified to create compounds with a broad spectrum of antimicrobial activity. nih.gov

Research has demonstrated that derivatives of 2-(chloromethyl)-1H-benzimidazole show activity against Gram-positive bacteria, including the clinically significant Staphylococcus aureus. ijpsjournal.comnih.gov In a study focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, compound 2g displayed significant inhibitory action against several bacterial strains. nih.gov Notably, it was effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.gov The activity of these compounds underscores their potential as leads for developing new antibacterial agents to combat drug-resistant bacteria. nih.gov

Interactive Table: Antibacterial Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Measurement | Value (µg/mL) | Reference |

| Derivative 2g | Streptococcus faecalis | MIC | 8 | nih.gov |

| Derivative 2g | Staphylococcus aureus | MIC | 4 | nih.gov |

| Derivative 2g | Methicillin-resistant S. aureus (MRSA) | MIC | 4 | nih.gov |

| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | Methicillin-resistant S. aureus (MRSA) | MIC | - | nih.gov |

| 2-Chloromethyl-1H-benzimidazole derivative | Staphylococcus aureus | Zone of Inhibition | - | ijpsjournal.com |

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

The benzimidazole nucleus is a cornerstone in the search for novel antibacterial agents to combat rising antimicrobial resistance. Derivatives of 2-(chloromethyl)-1H-benzimidazole, the core structure lacking the N1-phenyl group, have been a particular focus of synthetic and evaluative studies. These compounds are tested against a panel of medically relevant bacteria to determine their efficacy, often measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Research has shown that derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole exhibit a promising spectrum of activity. nih.gov Studies have successfully synthesized derivatives by condensing the starting material with various aromatic amines. ijsrst.com For instance, some derivatives have shown antibacterial activity against the methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to the widely used antibiotic, ciprofloxacin. nih.gov One study highlighted that among five new derivatives, 4[(1H-Benzimidazole-2-ylmethyl)-amino]-benzenesulfonamide demonstrated an MIC equal to that of the standard, ciprofloxacin. ijpsjournal.com The antibacterial potency is highly dependent on the nature and position of substituents on the benzimidazole core and its associated rings. nih.govnih.gov

The following table summarizes the antibacterial activity of selected benzimidazole derivatives related to the core structure against various bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzimidazole-Triazole Hybrid | Staphylococcus aureus | 3.12 | nih.gov |

| Benzimidazole-Triazole Hybrid | Escherichia coli | 3.12 | nih.gov |

| 2-(chloromethyl)-1H-benzimidazole Derivative | MRSA | Comparable to Ciprofloxacin | nih.gov |

| 4[(1H-Benzimidazole-2-ylmethyl)-amino]-benzenesulfonamide | Various Bacteria | Equal to Ciprofloxacin | ijpsjournal.com |

This table is for illustrative purposes, showing representative data for the benzimidazole class.

Evaluation of Anti-Biofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a critical therapeutic goal. Research into the benzimidazole scaffold has identified compounds with significant anti-biofilm potential.

In a notable small-molecule screen, a novel benzimidazole derivative, 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, was identified and named antibiofilm compound 1 (ABC-1). nih.gov This compound proved to be a broad-spectrum inhibitor of biofilm formation across multiple Gram-positive and Gram-negative pathogens, including a cystic fibrosis isolate of Pseudomonas aeruginosa and a methicillin-resistant Staphylococcus aureus (MRSA) isolate. nih.gov A key finding was that ABC-1 inhibits biofilm formation at nanomolar concentrations without significantly inhibiting bacterial growth, which is an advantageous trait that may reduce the selective pressure for resistance development. nih.gov The compound was effective on various surfaces, including polystyrene and glass, and under both static and fluid flow conditions, highlighting its potential for developing new anti-biofilm agents. nih.gov

Contribution to Anti-inflammatory and Analgesic Drug Discovery

The benzimidazole framework is integral to the development of new anti-inflammatory and analgesic drugs, primarily through the inhibition of key enzymes in the inflammatory cascade.

In Vivo Models for Anti-inflammatory Assessment (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new chemical entities. mdpi.com Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. nih.gov The initial phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins, which is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness over several hours compared to a control group. Studies on various heterocyclic compounds, including benzimidazole derivatives, utilize this model extensively. For example, N-acyl hydrazone derivatives have been shown to produce significant anti-inflammatory effects in this assay, with some compounds reducing edema by over 50% after 4 hours. researchgate.net The model provides crucial in vivo data on the efficacy of potential new anti-inflammatory drugs derived from the this compound scaffold. mdpi.comresearchgate.net

In Vivo Models for Analgesic Activity (e.g., Acetic Acid-Induced Writhing)

The acetic acid-induced writhing test in mice is a widely used chemical method to screen for peripheral analgesic activity. nih.govnih.gov Intraperitoneal injection of acetic acid induces visceral pain by causing the release of endogenous mediators, such as prostaglandins, which sensitize nociceptors. nih.gov The analgesic effect of a test compound is determined by its ability to reduce the number of characteristic writhing movements (contractions of the abdominal wall and stretching of the hind limbs). aascit.org

This model is particularly relevant for assessing NSAID-like activity. Research has been conducted on N-substituted benzimidazole derivatives using this test. aascit.org In one study, several synthesized benzimidazoles demonstrated significant dose-dependent reductions in the number of writhes. aascit.orgresearchgate.net The results are often compared to a standard drug like aspirin, with some novel derivatives showing superior or comparable potency. aascit.org

Table: Analgesic Activity of N-Substituted Benzimidazole Derivatives

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |

|---|---|---|---|

| Derivative 3 | 50 | 46 | aascit.org |

| Derivative 4 | 50 | 67 | aascit.org |

| Aspirin | 50 | 42 | aascit.org |

This table presents data from a study on N-substituted benzimidazoles to illustrate the application of the acetic acid-induced writhing model.

Enzyme Inhibition Studies (e.g., COX-2, 5-LOX)

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Some research also targets the 5-lipoxygenase (5-LOX) enzyme to achieve dual inhibition, blocking both prostaglandin (B15479496) and leukotriene pathways. nih.gov

Novel series of 2-phenyl benzimidazole derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. nih.gov Their inhibitory potency is determined in vitro using enzyme assays that measure the concentration required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated to determine the compound's preference for COX-2. For instance, a benzimidazole derivative designated as compound 11b showed a potent COX-2 IC50 of 0.10 µM and a high selectivity index of 134, making it significantly more selective for COX-2 than COX-1. nih.gov

Table: In Vitro COX Inhibition Data for Benzimidazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 11b | 13.41 | 0.10 | 134 | nih.gov |

| 12b | 12.54 | 0.10 | 125.4 | nih.gov |

| 12d | 13.21 | 0.10 | 132.1 | nih.gov |

| Celecoxib (Standard) | 15.10 | 0.05 | 302 | nih.gov |

Data from a study on 2-(4-(methylsulfonyl) phenyl) benzimidazoles. nih.gov

Applications in Antiviral and Anti-HIV Research

The benzimidazole scaffold is a versatile platform for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). Research has explored multiple mechanisms by which these compounds can interfere with viral replication.

One major area of focus is the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function. researchgate.netuctm.edu The 1-benzoyl-2-aryl-1H-benzimidazole series was designed by combining two known active scaffolds, and molecular modeling suggests these compounds fit within the enzyme's binding pocket. researchgate.net

Another strategy involves targeting the interaction between the viral protein Vif and the human protein APOBEC3G (A3G). nih.gov A3G is a potent intrinsic factor that restricts HIV-1, but Vif targets it for degradation. Benzimidazole derivatives have been identified that can protect A3G from Vif-mediated degradation, thereby inhibiting HIV-1 replication with high potency, showing IC50 values as low as 3.45 nM in cell-based assays. nih.gov

Beyond HIV, 2-phenylbenzimidazole (B57529) derivatives have been evaluated against a broad panel of viruses. In one study, various derivatives showed high activity (EC50 = 0.1-10 µM) against several RNA and DNA viruses, including Bovine Viral Diarrhea Virus (BVDV) and Herpes Simplex Virus-1 (HSV-1), although the specific compounds tested in that screen did not inhibit HIV-1. researchgate.net More recent work has identified benzimidazole-2-phenyl-carboxamides as dual-target inhibitors of BVDV, interfering with both viral entry and replication. nih.gov This body of research underscores the broad applicability of the this compound scaffold in generating diverse antiviral candidates.

Role in Antidiabetic Compound Development

The benzimidazole scaffold, particularly functionalized derivatives like this compound, is a cornerstone in the quest for novel antidiabetic agents. One of the primary strategies for managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes. researchgate.net Research has identified benzimidazole-containing compounds as effective inhibitors of α-glucosidase and α-amylase, enzymes that break down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting these enzymes delays glucose absorption, thereby regulating blood sugar levels. nih.gov

The structural framework of this compound serves as a valuable starting point for creating more complex and potent inhibitors. For instance, scientists have synthesized novel benzimidazole-tethered 1,2,3-triazole derivatives which have demonstrated good to moderate inhibitory activity against both α-amylase and α-glucosidase. researchgate.net In these molecular hybrids, the benzimidazole core is crucial for the biological activity, and the addition of other heterocyclic moieties like triazoles can enhance their potency and specificity. researchgate.net Studies on such hybrids have reported promising IC₅₀ values, indicating strong inhibitory potential. researchgate.net

The development of these compounds involves creating libraries of derivatives and screening them for their biological activity. For example, a series of benzimidazole-thiazole hybrids were synthesized and showed a wide range of inhibitory potentials against α-amylase and α-glucosidase, with some analogs proving more potent than the standard drug, acarbose. nih.gov Molecular docking studies further elucidate the interaction between these benzimidazole derivatives and the active sites of the target enzymes, confirming that they bind effectively and act as non-competitive inhibitors. nih.gov The N-phenyl group on the benzimidazole core often serves to enhance lipophilicity, which can improve the pharmacokinetic properties of the potential drug candidate.

Table 1: Antidiabetic Activity of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Utilization as Pharmaceutical Intermediates and Lead Compounds in Drug Synthesis

The compound this compound is a highly valuable pharmaceutical intermediate due to its reactive chloromethyl group. This functional group allows for straightforward nucleophilic substitution reactions, enabling the attachment of a wide variety of other chemical moieties. ijpsjournal.com Chemists can react it with nucleophiles such as amines, alcohols, and thiols to generate extensive libraries of novel benzimidazole derivatives. ijpsjournal.comresearchgate.net This versatility makes it an ideal scaffold for drug discovery, as these libraries can be screened for a broad range of pharmacological activities.

As a starting material, it has been instrumental in the synthesis of compounds with potential applications as antifungal, antimicrobial, and anticancer agents. ijpsjournal.comresearchgate.netnih.gov For example, condensation of 2-chloromethyl-1H-benzimidazole with various aromatic and heterocyclic amines has yielded derivatives that show significant antifungal activity. researchgate.netnih.gov Some of these derivatives have been identified as new lead structures for the development of novel fungicides. nih.gov Similarly, other derivatives have been synthesized and evaluated for their antibacterial and antiproliferative activities, demonstrating the broad therapeutic potential of this chemical family. nih.gov

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry because it is a component of numerous FDA-approved drugs. nih.govresearchgate.net Its unique structural and electronic properties allow it to bind to various biological targets. researchgate.net By using this compound as a lead compound, researchers can perform structural modifications to optimize biological activity, improve selectivity, and enhance pharmacokinetic profiles. This process of structure-activity relationship (SAR) analysis is fundamental to modern drug design, and the reactivity of the chloromethyl group is key to exploring these relationships efficiently. nih.govnih.gov

Table 2: Derivatives from 2-(Chloromethyl)-1H-benzimidazole and Their Applications This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of benzimidazole-based compounds are heavily influenced by the nature and position of various substituents. Research into derivatives of the core 2-(chloromethyl)-1H-benzimidazole structure demonstrates that specific chemical modifications can dramatically alter biological activity. For instance, in studies of antifungal agents, the introduction of a chlorine atom at the para-position of a benzene (B151609) ring was found to enhance activity. nih.govresearchgate.net Similarly, the presence of a sulfonyl group proved critical for the inhibition of certain fungal species like C. gloeosporioides. nih.govresearchgate.net

| Compound Series | Key Substituent Modification | Impact on Biological Activity | Target Organism/Protein | Reference |

|---|---|---|---|---|

| 2-Chloromethyl-1H-benzimidazole Derivatives | Chlorine at para-position of benzene ring | Increased antifungal activity | Phytopathogenic fungi | nih.govresearchgate.net |

| 2-Chloromethyl-1H-benzimidazole Derivatives | Presence of a sulfonyl group | Critical for inhibition | Colletotrichum gloeosporioides | nih.govresearchgate.net |

| 2-Phenyl-1H-benzimidazole Analogues | Chlorine atom on the benzimidazole (B57391) core | Crucial for binding affinity | Fat mass and obesity-associated (FTO) protein | nih.gov |

| 2-Chloromethylbenzimidazole Derivatives | Substitution of the C2-chloromethyl group with primary amines | Increased antifungal activity | Various fungi | researchgate.net |

Substitution at the N1 position of the benzimidazole ring significantly affects the molecule's properties. While specific pharmacokinetic data for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole is not detailed in the provided context, studies on related compounds offer valuable insights. For example, the introduction of an N-benzoyl group to 2-(2-nitrophenyl)-benzimidazole was shown to increase its binding constant with double-stranded DNA (dsDNA) by nearly two orders of magnitude compared to the N-unsubstituted parent compound, indicating a profound pharmacodynamic effect. nih.gov

In other research, N-acylated and N-methylated products derived from 2-chloromethylbenzimidazole intermediates have been synthesized, pointing to the common strategy of modifying the N1 position to modulate activity. nih.gov However, not all N-substitutions are beneficial. The addition of a bulky N-methylpiperazine substituent at a distal position (position 6) in one series of benzothiazole (B30560) analogues, structurally related to benzimidazoles, led to a significant 20- to 50-fold decrease in potency against cancer cell lines. mdpi.com This demonstrates that the impact of N-substitution is highly dependent on the specific substituent and its location on the heterocyclic core.

The halogenation of benzimidazole derivatives, particularly the presence of the 2-chloromethyl group, is a key factor in their chemical reactivity and biological activity. The chloromethyl group acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, which can lead to irreversible inhibition of target enzymes or proteins.

Studies have consistently underscored the importance of chlorine substituents. In one investigation, the chlorine atom was found to be crucial for the binding of 2-phenyl-1H-benzimidazole analogues to the fat mass and obesity-associated (FTO) protein. nih.gov Another study on antifungal derivatives of 2-chloromethyl-1H-benzimidazole revealed that substitution of the chlorine atom with various primary amines led to a marked increase in activity, highlighting the role of the chloromethyl group as a reactive handle for further chemical modification. researchgate.net The conversion of a less reactive methanol (B129727) group to a chloromethyl group in certain ribonucleoside compounds was also shown to be a key step in producing potent antiviral agents. nih.gov

Molecular Interactions with Biological Targets

The therapeutic or toxic effects of this compound are mediated by its direct physical interactions with biological macromolecules. Understanding these binding events at a molecular level is crucial for elucidating its mechanism of action.

Benzimidazole derivatives are known to interact with a variety of biological targets, including proteins and nucleic acids. The specific binding mode can vary significantly depending on the compound's structure. For instance, studies on different benzimidazole compounds have shown that their interaction with DNA can range from intercalation between base pairs to binding within the minor or major grooves of the helix. nih.gov

More specific binding studies have been conducted on analogues. Isothermal titration calorimetry (ITC) was used to demonstrate that the binding between 6-chloro-2-phenyl-1H-benzimidazole and the FTO protein is a tangible event with a measurable inhibitory concentration (IC₅₀) of 24.65 μM. nih.gov Electrochemical studies of 2-(2-nitrophenyl)-benzimidazole and its N-benzoyl derivative with dsDNA revealed an electrostatic interaction, with calculated binding constants of 8.22 x 10⁴ M⁻¹ and 3.08 x 10⁶ M⁻¹, respectively. nih.gov This indicates that substitutions on the benzimidazole scaffold directly influence the strength of these molecular interactions.

Computational chemistry provides powerful tools to predict and rationalize the biological activities of molecules. For 2-chloromethyl-1H-benzimidazole hydrochloride, Density Functional Theory (DFT) calculations have been used to determine its optimized geometrical structure, harmonic vibrational frequencies, and frontier molecular orbitals (FMOs). nih.gov These theoretical calculations were performed alongside experimental screening for antibacterial activity, providing a framework to correlate electronic properties with biological function. nih.gov

In studies of related copper(II) complexes with benzimidazole-based ligands, DFT calculations were used to predict the high reactivity of the compounds based on a low HOMO-LUMO energy gap. nih.gov Furthermore, molecular docking simulations of these complexes with the MPP-9 protein showed that low binding energy and a high number of interactions correlated well with the experimentally observed antiproliferative activity against lung cancer cells. nih.gov These examples demonstrate a strong synergy between computational predictions and observed biological outcomes, aiding in the rational design of more effective benzimidazole derivatives. nih.govresearchgate.net

Future Directions in Structure-Based Design and Optimization

The accumulated knowledge from SAR and mechanistic studies provides a clear path forward for the rational design of novel benzimidazole derivatives. Future efforts will likely focus on structure-based drug design, where high-resolution structural data of a compound bound to its biological target (e.g., from X-ray crystallography) is used to guide the synthesis of more potent and selective inhibitors. nih.gov

Key strategies will involve:

Lead Optimization: Compounds such as those identified with potent antifungal activity are considered new lead structures for the development of next-generation fungicides. nih.govresearchgate.net

Computational Hopping: Employing computational tools to explore alternative chemical scaffolds that can mimic the binding mode of the parent compound but possess improved pharmacological properties. medscape.com

Versatile Synthesis: Developing flexible and efficient synthetic routes that allow for the systematic modification of all parts of the benzimidazole scaffold, enabling a thorough exploration of the chemical space for improved activity and selectivity. nih.gov

By integrating computational modeling with synthetic chemistry and biological testing, researchers can continue to optimize the benzimidazole core to develop new agents for a wide range of applications.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research surrounding the benzimidazole (B57391) nucleus is extensive; however, studies focusing specifically on the 2-(chloromethyl)-1-phenyl-1H-benzimidazole variant are less prevalent than those on its constituent precursors, namely 2-(chloromethyl)-1H-benzimidazole and N-phenyl-o-phenylenediamine. The primary contribution of existing research has been to establish 2-(chloromethyl)-1H-benzimidazole as a highly versatile intermediate for chemical synthesis. researchgate.netijpsjournal.comijsrst.com The chloromethyl group at the 2-position serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. researchgate.netijpsjournal.com

Studies have demonstrated that derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole exhibit a broad spectrum of biological activities, including significant antifungal and antibacterial properties. nih.govresearchgate.net For instance, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated for their activity against several phytopathogenic fungi, with some compounds showing potent inhibition. nih.gov Another study highlighted the synthesis of derivatives with activity against Candida albicans, with one compound exhibiting a potent Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net Similarly, research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that modifying the substitutions at the N-1 and C-2 positions can yield compounds with significant antiproliferative and antimicrobial activities. nih.gov

These findings underscore the importance of the benzimidazole core and the 2-chloromethyl group in generating pharmacologically active molecules. The introduction of a phenyl group at the 1-position, creating the specific compound of interest, is a synthetic modification intended to explore how lipophilicity and steric bulk influence biological activity. nih.govnih.gov

Identification of Current Challenges and Research Gaps

Despite the foundational importance of its parent compounds, there is a notable scarcity of dedicated research on this compound itself. The primary research gap is the lack of comprehensive studies that isolate and characterize the specific biological and chemical properties of this exact molecule. Most available literature uses the more common 2-(chloromethyl)-1H-benzimidazole as a starting material, leaving the specific contributions and potential of the 1-phenyl variant largely unexplored. researchgate.netnih.govresearchgate.net

A significant challenge is the synthetic difficulty and yield optimization for N-1 substituted benzimidazoles. The synthesis often results in a mixture of regioisomers, which complicates purification and characterization, potentially hindering further investigation. mdpi.com

Furthermore, the full spectrum of its pharmacological activity remains uncharacterized. While derivatives of the parent molecule show promise as antimicrobial and antifungal agents, the specific efficacy of this compound against a wide range of pathogens has not been systematically evaluated. ijpsjournal.comnih.gov There is also a lack of in-depth mechanistic studies to determine how the 1-phenyl substitution might alter the mechanism of action compared to its non-phenylated counterpart. This includes understanding its interaction with biological targets at a molecular level.

Promising Avenues for Future Investigations and Translational Research

The existing gaps in the literature present several promising avenues for future research on this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting substituted o-phenylenediamine derivatives with chloroacetic acid in hydrochloric acid under reflux conditions (6–12 hours) yields the chloromethyl-benzimidazole core . Optimization involves adjusting solvents (ethanol, dichloromethane), catalysts (ammonium acetate), and temperature (80–100°C) to improve yields (reported up to 50–70%) . Purification via column chromatography (using benzene or petroleum ether) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular integrity . High-resolution mass spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600–700 cm⁻¹) . X-ray crystallography resolves crystal packing and hydrogen-bonding networks, with SHELX software widely used for refinement .

Q. How is the antifungal activity of this compound evaluated in vitro?

- Methodological Answer : Antifungal efficacy is tested using the mycelium growth rate method. Compounds are dissolved in DMSO and applied to fungal cultures (e.g., Botrytis cinerea), with IC₅₀ values calculated via dose-response curves . Positive controls (e.g., hymexazol) validate assay sensitivity. Structure-activity relationship (SAR) analysis identifies key substituents, such as para-chlorine on the phenyl ring, which enhance activity against Colletotrichum gloeosporioides .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity and crystallographic properties of this compound?

- Methodological Answer : Substituent position impacts both bioactivity and crystal packing. For example:

- Bioactivity : Introducing sulfonyl groups improves inhibition of C. gloeosporioides, while unsubstituted phenyl rings enhance broad-spectrum antifungal activity .

- Crystallography : Dihedral angles between benzimidazole and substituent planes (e.g., 61.73° for phenyl groups) affect π-π stacking and hydrogen-bonding (C–H···π, N–H···Cl), stabilizing the crystal lattice . Graph set analysis (e.g., S(6) motifs) quantifies intermolecular interactions .

Q. What computational tools are used to model interactions between this compound and fungal targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to fungal enzymes (e.g., CYP51 in Cytospora sp.). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antifungal potency . Molecular dynamics simulations assess stability of ligand-protein complexes under physiological conditions.

Q. How can synthetic yields be improved while minimizing by-products in large-scale reactions?

- Methodological Answer : Yield optimization strategies include:

- Catalysis : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Workflow Design : Implementing flow chemistry for precise temperature control and reduced side reactions .

Q. What challenges arise in resolving the crystal structure of halogenated benzimidazoles, and how are they addressed?

- Methodological Answer : Challenges include disorder in chloromethyl groups and weak diffraction. Mitigation strategies:

- Data Collection : High-resolution synchrotron X-ray sources improve data quality .

- Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen atoms as riding on parent atoms .

- Validation : PLATON checks for missed symmetry and validates hydrogen-bond geometry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.